molecular formula C9H20O3 B12440502 2,2,4,4-Tetramethylpentane-1,3,5-triol CAS No. 594859-70-8

2,2,4,4-Tetramethylpentane-1,3,5-triol

Cat. No.: B12440502
CAS No.: 594859-70-8
M. Wt: 176.25 g/mol
InChI Key: PKSGCTPALVCQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethylpentane-1,3,5-triol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. The presence of multiple hydroxyl groups makes it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylpentane-1,3,5-triol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-diol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the triol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpentane-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or esters

Scientific Research Applications

2,2,4,4-Tetramethylpentane-1,3,5-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylpentane-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane-1,3-diol: A related compound with two hydroxyl groups.

    2,2,4,4-Tetramethylpentane-1,3,5-tetraol: A compound with four hydroxyl groups.

    2,2,4,4-Tetramethylpentane-1,3,5-pentanol: A compound with one hydroxyl group

Uniqueness

2,2,4,4-Tetramethylpentane-1,3,5-triol is unique due to its three hydroxyl groups and the presence of four methyl groups on the pentane backbone. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

594859-70-8

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2,2,4,4-tetramethylpentane-1,3,5-triol

InChI

InChI=1S/C9H20O3/c1-8(2,5-10)7(12)9(3,4)6-11/h7,10-12H,5-6H2,1-4H3

InChI Key

PKSGCTPALVCQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(C)(C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.